molecular formula C7H9N3O2 B562277 1-(3-Amino-5-methoxypyridazin-4-yl)ethanone CAS No. 107890-47-1

1-(3-Amino-5-methoxypyridazin-4-yl)ethanone

Cat. No. B562277
CAS RN: 107890-47-1
M. Wt: 167.168
InChI Key: JERBNRPHMLNLMD-UHFFFAOYSA-N
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Description

1-(3-Amino-5-methoxypyridazin-4-yl)ethanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as AMPE and has a molecular formula of C7H9N3O2. The compound is synthesized through a multi-step process, and its properties and effects have been studied extensively.

Mechanism of Action

The exact mechanism of action of 1-(3-Amino-5-methoxypyridazin-4-yl)ethanone is not fully understood. However, it is believed that the compound acts as a nucleophile and can react with electrophilic compounds to form covalent bonds.
Biochemical and Physiological Effects:
1-(3-Amino-5-methoxypyridazin-4-yl)ethanone has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that the compound has antioxidant properties and can scavenge free radicals. The compound has also been shown to inhibit the growth of certain cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-Amino-5-methoxypyridazin-4-yl)ethanone is its versatility in synthesis. The compound can be used as a building block for the synthesis of various compounds. However, the compound has some limitations, including its low solubility in water and its relatively high cost.

Future Directions

There are several areas of future research for 1-(3-Amino-5-methoxypyridazin-4-yl)ethanone. One area of interest is its potential applications in drug discovery. The compound can be used as a building block for the synthesis of various heterocyclic compounds, which have potential applications in medicinal chemistry. Another area of interest is the study of the compound's antioxidant properties and its potential use as a dietary supplement. Additionally, further studies are needed to understand the compound's mechanism of action and its potential applications in other fields of scientific research.

Synthesis Methods

The synthesis of 1-(3-Amino-5-methoxypyridazin-4-yl)ethanone involves several steps. The starting material is 4-chloro-3-nitropyridine, which is reacted with sodium methoxide to form 3-methoxy-4-nitropyridine. This intermediate is then reacted with hydrazine hydrate to form 3-amino-5-methoxypyrazine. Finally, this compound is reacted with acetylacetone to form 1-(3-Amino-5-methoxypyridazin-4-yl)ethanone. The purity and yield of the compound can be improved through various purification techniques.

Scientific Research Applications

1-(3-Amino-5-methoxypyridazin-4-yl)ethanone has potential applications in various fields of scientific research. One of the main areas of interest is its use as a building block for the synthesis of other compounds. The compound can be used to synthesize various heterocyclic compounds, which have potential applications in medicinal chemistry and drug discovery.

properties

IUPAC Name

1-(3-amino-5-methoxypyridazin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-4(11)6-5(12-2)3-9-10-7(6)8/h3H,1-2H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERBNRPHMLNLMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=NC=C1OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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